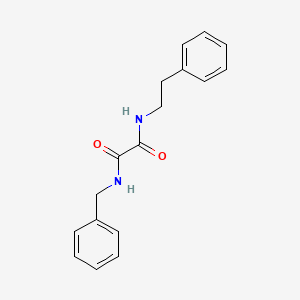![molecular formula C16H19N3O3 B6575896 4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide CAS No. 1203213-42-6](/img/structure/B6575896.png)
4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide, also known as 4-ethoxy-N-3-6-oxo-1,6-dihydropyridazin-1-ylpropylbenzamide (4-EN-3-6-ODHPB), is a synthetic compound that has been studied for its potential applications in scientific research. 4-EN-3-6-ODHPB is a derivative of benzamide and is composed of an ethoxy group, a pyridazinone ring, and a propyl group. It is a white, crystalline solid with a molecular weight of 318.37 g/mol and a melting point of 148-150°C.
Mécanisme D'action
The mechanism of action of 4-EN-3-6-ODHPB is not yet fully understood. However, it is believed that the compound binds to a specific target protein in the body and alters its activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions between the pyridazinone ring and the target protein. Additionally, the propyl group is thought to interact with the target protein by forming a hydrophobic pocket.
Biochemical and Physiological Effects
4-EN-3-6-ODHPB has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound has an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, it has been shown to have an inhibitory effect on the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor. In vivo studies have shown that 4-EN-3-6-ODHPB has anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-EN-3-6-ODHPB has several advantages for use in lab experiments. It is relatively easy to synthesize, and its structure-activity relationship has been studied extensively. Additionally, its effects on biological systems have been studied in both in vitro and in vivo systems. However, there are some limitations to using 4-EN-3-6-ODHPB in lab experiments. One limitation is that the compound is not as potent as some other benzamide derivatives, which can make it difficult to achieve the desired effects in experiments.
Orientations Futures
There are a number of potential future directions for the study of 4-EN-3-6-ODHPB. One potential direction is to further investigate the structure-activity relationship of the compound and its derivatives. Additionally, further research could be conducted on the compound’s mechanism of action and its effects on biological systems. Additionally, the compound could be studied for its potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-oxidant agent. Finally, further research could be conducted on the compound’s potential toxicity and its effects on various organs and tissues.
Méthodes De Synthèse
The synthesis of 4-EN-3-6-ODHPB can be achieved through a two-step reaction. The first step involves the condensation of 4-ethoxybenzamide with 3-chloro-6-oxo-1,6-dihydropyridazin-1-one to form 4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide. The second step involves the hydrolysis of the resulting compound to form 4-EN-3-6-ODHPB.
Applications De Recherche Scientifique
4-EN-3-6-ODHPB has been studied for its potential applications in scientific research. It has been used as a model compound for the study of the structure-activity relationship of benzamide derivatives and has been used to investigate the effect of substituents on the binding affinity of benzamides. It has also been used as a tool to study the mechanisms of action of benzamides and their effects on biological systems.
Propriétés
IUPAC Name |
4-ethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-14-8-6-13(7-9-14)16(21)17-10-4-12-19-15(20)5-3-11-18-19/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESPKPIQGIDNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B6575815.png)
![3-[1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6575826.png)
![2,2-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B6575836.png)
![2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B6575847.png)
![1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B6575853.png)
![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide](/img/structure/B6575866.png)
![1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575873.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575875.png)
![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B6575884.png)

![4-chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B6575916.png)

![4,10-bis(3,4-dimethylphenyl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B6575926.png)